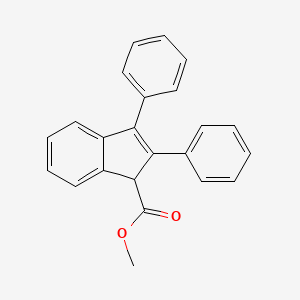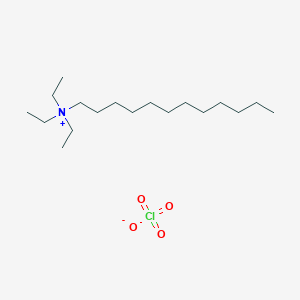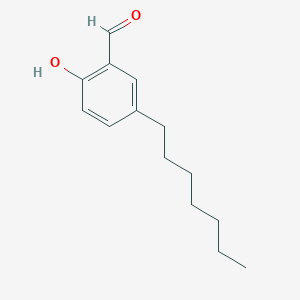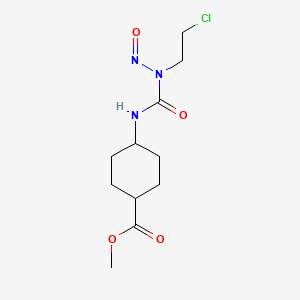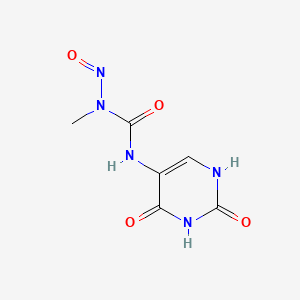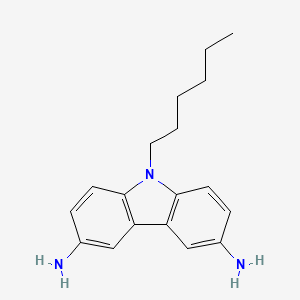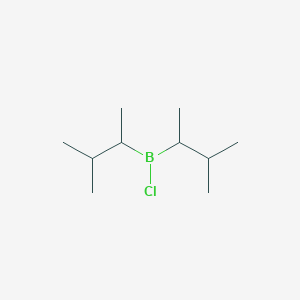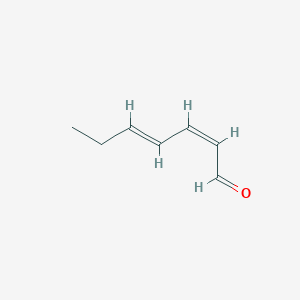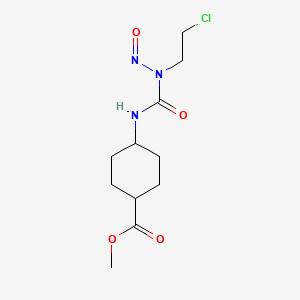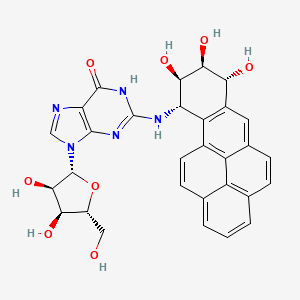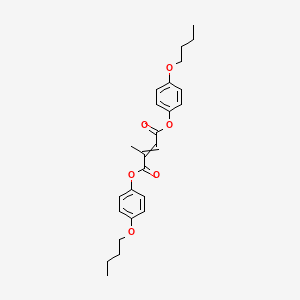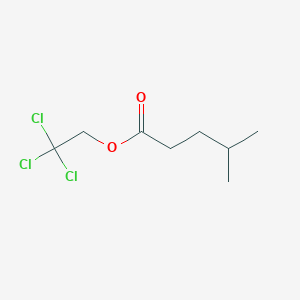![molecular formula C17H18N2O5 B14616129 N-[2-Nitro-4-(2-phenoxypropoxy)phenyl]acetamide CAS No. 58841-21-7](/img/structure/B14616129.png)
N-[2-Nitro-4-(2-phenoxypropoxy)phenyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-Nitro-4-(2-phenoxypropoxy)phenyl]acetamide is a chemical compound known for its unique structure and properties It is characterized by the presence of a nitro group, a phenoxypropoxy group, and an acetamide group attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-Nitro-4-(2-phenoxypropoxy)phenyl]acetamide typically involves nucleophilic aromatic substitution reactions. One common method includes the reaction of 2-nitro-4-chlorophenol with 2-phenoxypropyl bromide in the presence of a base to form the intermediate 2-nitro-4-(2-phenoxypropoxy)phenol. This intermediate is then acetylated using acetic anhydride to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving the use of continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
N-[2-Nitro-4-(2-phenoxypropoxy)phenyl]acetamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a catalyst.
Substitution: The phenoxypropoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst is often used.
Substitution: Strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are used to facilitate nucleophilic substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso or hydroxylamine derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted phenoxypropoxy derivatives.
Wissenschaftliche Forschungsanwendungen
N-[2-Nitro-4-(2-phenoxypropoxy)phenyl]acetamide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of N-[2-Nitro-4-(2-phenoxypropoxy)phenyl]acetamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The phenoxypropoxy group may enhance the compound’s ability to penetrate cell membranes and reach intracellular targets .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(4-Nitro-phenyl)-2-phenoxy-acetamide
- N-(4-Methyl-2-nitro-phenyl)-2-phenoxy-acetamide
- N-(3-Nitro-phenyl)-2-(4-trifluoromethoxy-phenoxy)-acetamide
- 2-(4-Ethyl-phenoxy)-N-(4-methyl-3-nitro-phenyl)-acetamide
Uniqueness
The presence of both nitro and phenoxypropoxy groups allows for diverse chemical modifications and interactions, making it a versatile compound in research and industrial applications .
Eigenschaften
CAS-Nummer |
58841-21-7 |
|---|---|
Molekularformel |
C17H18N2O5 |
Molekulargewicht |
330.33 g/mol |
IUPAC-Name |
N-[2-nitro-4-(2-phenoxypropoxy)phenyl]acetamide |
InChI |
InChI=1S/C17H18N2O5/c1-12(24-14-6-4-3-5-7-14)11-23-15-8-9-16(18-13(2)20)17(10-15)19(21)22/h3-10,12H,11H2,1-2H3,(H,18,20) |
InChI-Schlüssel |
CTNPQSQUPCDEMW-UHFFFAOYSA-N |
Kanonische SMILES |
CC(COC1=CC(=C(C=C1)NC(=O)C)[N+](=O)[O-])OC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


